2-[(4-chlorophenyl)sulfanyl]-N'-hydroxyethanimidamide
CAS No.:
Cat. No.: VC17840200
Molecular Formula: C8H9ClN2OS
Molecular Weight: 216.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H9ClN2OS |
|---|---|
| Molecular Weight | 216.69 g/mol |
| IUPAC Name | 2-(4-chlorophenyl)sulfanyl-N'-hydroxyethanimidamide |
| Standard InChI | InChI=1S/C8H9ClN2OS/c9-6-1-3-7(4-2-6)13-5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |
| Standard InChI Key | QZQBWSKCYMEUSH-UHFFFAOYSA-N |
| Isomeric SMILES | C1=CC(=CC=C1SC/C(=N/O)/N)Cl |
| Canonical SMILES | C1=CC(=CC=C1SCC(=NO)N)Cl |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound features a 4-chlorophenylsulfonyl group () linked to a hydroxyethanimidamide moiety (). The sulfonyl group imparts strong electron-withdrawing effects, influencing the compound’s solubility and reactivity. The Z-configuration of the hydroxyimino group () is stabilized by intramolecular hydrogen bonding, as observed in analogous structures .
Key Physicochemical Data:
| Property | Value |
|---|---|
| Melting Point | 202–205°C |
| Molecular Weight | 248.69 g/mol |
| Hazard Class | 8 (Corrosive) |
| Risk Statements | R36/37/38 (Irritant) |
| Safety Statements | S26, S36/37/39 |
The melting point indicates high thermal stability, likely due to strong intermolecular interactions such as hydrogen bonding and π-stacking .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution reactions. A common route involves:
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Sulfonation of 4-chlorothiophenol: Reaction with chlorosulfonic acid yields 4-chlorophenylsulfonyl chloride.
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Amidation: The sulfonyl chloride reacts with hydroxylamine hydrochloride in the presence of a base (e.g., triethylamine) to form the hydroxyethanimidamide derivative .
Reaction Scheme:
Industrial-Scale Considerations
Industrial production employs continuous flow reactors to enhance yield and purity. Purification via recrystallization (using ethanol/water mixtures) achieves >95% purity, critical for pharmaceutical applications .
Chemical Reactivity and Functionalization
Nucleophilic Substitution
The sulfonyl group activates the aromatic ring for electrophilic substitution, favoring para positions. For example:
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Nitration: Concentrated introduces nitro groups at the para position relative to the sulfonyl group .
Condensation Reactions
The hydroxyimino group participates in cyclization reactions:
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Heterocycle Formation: Reaction with carbonyl compounds (e.g., ketones) under acidic conditions yields oxadiazole or triazole derivatives .
Example:
Comparative Analysis with Structural Analogs
The sulfonyl group enhances oxidative stability but reduces lipid solubility compared to sulfanyl analogs, impacting pharmacokinetics.
Future Research Directions
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Structure-Activity Relationships (SAR): Systematic modification of the sulfonyl and hydroxyimino groups to optimize bioactivity.
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Targeted Drug Delivery: Development of prodrugs to improve bioavailability.
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Environmental Impact Studies: Biodegradation pathways and ecotoxicity profiling.
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